molecular formula C7H15ClF3N B1372259 (Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1170606-46-8

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1372259
CAS No.: 1170606-46-8
M. Wt: 205.65 g/mol
InChI Key: ASMYOINVAOJYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C7H15ClF3N It is a derivative of amines, characterized by the presence of a pentan-3-yl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of pentan-3-ylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: (Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (Pentan-3-yl)(2,2,2-trifluoroethyl)amine
  • (Pentan-3-yl)(2,2,2-trifluoroethyl)amine oxalate
  • (Pentan-3-yl)(2,2,2-trifluoroethyl)amine sulfate

Comparison: (Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and stability. Compared to its free base or other salt forms, the hydrochloride salt may have different pharmacokinetic properties and interactions with biological systems. The trifluoroethyl group also imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biomolecules.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N.ClH/c1-3-6(4-2)11-5-7(8,9)10;/h6,11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMYOINVAOJYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.